REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:12][C@H:11]([CH2:13][N:14]3[CH:18]=[CH:17][N:16]=[N:15]3)[O:10][C:9]2=[O:19])[CH:5]=[CH:4][C:3]=1[C:20]1[CH:25]=[CH:24][C:23]([CH2:26][NH:27][CH2:28][C:29]2[N:30]=[N:31][N:32](CC3C=CC(OC)=CC=3)[CH:33]=2)=[CH:22][CH:21]=1>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:12][C@H:11]([CH2:13][N:14]3[CH:18]=[CH:17][N:16]=[N:15]3)[O:10][C:9]2=[O:19])[CH:5]=[CH:4][C:3]=1[C:20]1[CH:21]=[CH:22][C:23]([CH2:26][NH:27][CH2:28][C:29]2[N:30]=[N:31][NH:32][CH:33]=2)=[CH:24][CH:25]=1.[CH2:11]([O:10][C:9](=[O:19])[NH:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[CH:7]=1)[C:13]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
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Name
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(5R)-3-[2-Fluoro-4′-({[1-(4-methoxy-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-amino}-methyl)-biphenyl-4-yl]-5-[1,2,3]triazol-1-ylmethyl-oxazolidin-2-one
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Quantity
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0.3 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)N1C(O[C@H](C1)CN1N=NC=C1)=O)C1=CC=C(C=C1)CNCC=1N=NN(C1)CC1=CC=C(C=C1)OC
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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67.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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was stirred at 65-70° C. for 12 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the resulting reaction mixture
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Type
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CUSTOM
|
Details
|
When TLC and HPLC/MS showed that the deprotection reaction
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Type
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CUSTOM
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Details
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the solvents were removed in vacuo
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Type
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TEMPERATURE
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Details
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The residual solids were then heated with ethyl acetate (EtOAc, 10 mL) and H2O (15 mL)
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Type
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ADDITION
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Details
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before being treated with a saturated aqueous solution of sodium carbonate (30 mL) at room temperature
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Type
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STIRRING
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Details
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The resulting mixture was then stirred at room temperature for 1 h before the solids
|
Duration
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1 h
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Type
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FILTRATION
|
Details
|
were collected by filtration
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Type
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WASH
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Details
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washed with EtOAc (2×20 mL) and H2O (2×20 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 40-45° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)N1C(O[C@H](C1)CN1N=NC=C1)=O)C1=CC=C(C=C1)CNCC=1N=NNC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=CC=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |